molecular formula C13H17ClN2O2 B13255686 Methyl (2-chlorophenyl)(piperazin-1-yl)acetate

Methyl (2-chlorophenyl)(piperazin-1-yl)acetate

Cat. No.: B13255686
M. Wt: 268.74 g/mol
InChI Key: GYRDXASVBKXBHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2-chlorophenyl)(piperazin-1-yl)acetate typically involves the reaction of piperazine with methyl 2-chlorophenylacetate under acidic conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as lutidine .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl (2-chlorophenyl)(piperazin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of Methyl (2-chlorophenyl)(piperazin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, altering their structure and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl (2-chlorophenyl)(piperazin-1-yl)acetate is unique due to its specific chemical structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research applications where precise modulation of protein functions is required .

Biological Activity

Methyl (2-chlorophenyl)(piperazin-1-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications in pharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenylacetic acid with piperazine derivatives. The process often includes the use of coupling agents and solvents to facilitate the formation of the ester bond. A notable synthesis pathway includes:

  • Formation of Piperazine Derivative : Piperazine is reacted with 2-chlorophenylacetic acid in the presence of a base such as potassium carbonate.
  • Esterification : The resulting intermediate undergoes esterification to yield this compound.

Biological Activities

This compound exhibits a variety of biological activities, including:

1. Antimicrobial Activity

  • Studies have shown that derivatives of piperazine compounds, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures have been evaluated against various bacterial strains, showing Minimum Inhibitory Concentrations (MICs) in the range of 25–100 μg/mL against Gram-positive and Gram-negative bacteria .

2. Cytotoxicity

  • The compound has been tested for cytotoxic effects on cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibit potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .

3. Anticonvulsant Activity

  • Some studies suggest that piperazine derivatives could exhibit anticonvulsant properties. The presence of electron-withdrawing groups, such as chlorine, has been correlated with increased anticonvulsant activity in related compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partly explained through SAR studies:

  • Functional Groups : The presence of the 2-chloro substituent on the phenyl ring enhances lipophilicity, which is often associated with improved membrane permeability and biological activity.
  • Piperazine Moiety : The piperazine ring contributes to the overall pharmacological profile, influencing receptor interactions and enhancing bioactivity.
Compound StructureActivity TypeMIC/IC50 Values
This compoundAntimicrobial25–100 μg/mL
Piperazine Derivative ACytotoxicityIC50 = 15 μM
Piperazine Derivative BAnticonvulsantED50 = 24.38 mg/kg

Case Studies

Several case studies have investigated the biological activities associated with piperazine derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of piperazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results demonstrated that modifications to the chlorophenyl group significantly influenced antimicrobial potency .
  • Cytotoxicity in Cancer Models : Research involving this compound showed promising results in inhibiting cell proliferation in colon and lung cancer cell lines. The findings suggest that structural modifications can enhance cytotoxic effects while minimizing toxicity to normal cells .
  • Anticonvulsant Potential : Another investigation revealed that certain analogs displayed significant anticonvulsant activity in animal models, highlighting the therapeutic potential of piperazine-based compounds in neurological disorders .

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-piperazin-1-ylacetate

InChI

InChI=1S/C13H17ClN2O2/c1-18-13(17)12(16-8-6-15-7-9-16)10-4-2-3-5-11(10)14/h2-5,12,15H,6-9H2,1H3

InChI Key

GYRDXASVBKXBHG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCNCC2

Origin of Product

United States

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